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Compound of Interest

Compound Name: Tyk2-IN-18-d3

Cat. No.: B15135824

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on minimizing the toxicity of Tyk2 inhibitors in
preclinical animal models. The information is presented in a question-and-answer format,
including troubleshooting guides and detailed experimental protocols to address common
challenges encountered during in vivo research.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target and off-target toxicities of Tyk2 inhibitors in animal
models?

Al: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in
the signaling of cytokines like IL-12, IL-23, and Type | interferons.[1][2] Selective Tyk2 inhibitors
are designed to offer a better safety profile compared to broader JAK inhibitors by avoiding the
inhibition of JAK1, JAK2, and JAK3, which are associated with a wider range of systemic
effects.[3]

e On-target toxicities are generally related to the immunosuppressive effects of inhibiting Tyk2-
mediated cytokine pathways. In animal models, this may manifest as:

o Increased susceptibility to infections.[1]

o Decreased lymphocyte counts and lymphoid cellularity in immune system tissues.[1]
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o Changes in bone marrow cellularity.

» Off-target toxicities depend on the selectivity of the specific inhibitor. For less selective
inhibitors, toxicities associated with the inhibition of other JAK family members may be
observed, including:

o Hematological effects (e.g., anemia, neutropenia) due to JAK2 inhibition.
o Gastrointestinal issues.
o Changes in lipid profiles.

Deucravacitinib, a highly selective allosteric Tyk2 inhibitor, has shown a favorable safety profile
in preclinical studies, with minimal off-target effects.

Q2: What are the most common adverse findings in repeat-dose toxicity studies of Tyk2
inhibitors in animals?

A2: In chronic toxicity studies with deucravacitinib, the following findings have been observed in
animal models:

e Rats:

[¢]

Decreases in lymphocyte counts.

[¢]

Reduced bone marrow cellularity.

o

Decreased lymphoid cellularity in tissues of the immune system.

o

Decreased platelet counts and red blood cell (RBC) mass parameters at higher
exposures.

e Monkeys:

o Clinical and microscopic skin changes.

o Decreased RBC mass parameters.
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o Myocardial inflammation was observed in a one-month study, but not in longer-term
studies; this finding was also seen in some control animals, making its direct relation to the
drug unclear.

It is important to note that these effects were often observed at exposures significantly higher
than the recommended human dose (RHD).

Q3: How should Tyk2 inhibitors be formulated for oral administration in animal models to
minimize vehicle-related toxicity?

A3: Proper formulation is critical for accurate dosing and minimizing toxicity that could confound
study results. Since many Tyk2 inhibitors are poorly soluble in water, suspension formulations
are commonly used for oral gavage.

A frequently used vehicle for deucravacitinib in murine studies is a suspension in a mixture of:

10% Dimethyl sulfoxide (DMSO)

40% Polyethylene glycol 300 (PEG300)

5% Tween-80

45% Saline

Best Practices for Formulation:

» Vehicle Control Group: Always include a vehicle-only control group to differentiate between
compound-specific and vehicle-induced toxicities.

o Minimize DMSO: While useful for initial dissolution, high concentrations of DMSO can have
biological effects. Keep the final concentration as low as possible.

o Fresh Preparation: Prepare formulations fresh daily to ensure stability and homogeneity,
unless stability data supports longer storage.

e Homogeneity: Ensure the suspension is uniformly mixed before each administration to
guarantee consistent dosing.
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+ pH Considerations: The pH of the formulation should be as close to neutral as possible (pH
5-9) to avoid irritation.

Troubleshooting Guide
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Issue

Possible Cause(s)

Suggested Solution(s)

Unexpected Animal Mortality or

Severe Morbidity

- Dose is too high (exceeds
Maximum Tolerated Dose -
MTD).- Formulation/vehicle
toxicity.- Off-target toxicity of
the inhibitor.- Contamination of

the test article or vehicle.

- Conduct a dose-range finding
study to determine the MTD.-
Include a vehicle-only control
group to assess vehicle
toxicity.- Review the selectivity
profile of the inhibitor.- Ensure
proper handling and storage of

all materials.

Significant Weight Loss (>15-
20%)

- On-target effects on immune
homeostasis.- Gastrointestinal
toxicity.- Reduced food and
water intake due to general
malaise.- Vehicle-related

effects.

- Reduce the dose.- Monitor
food and water consumption
daily.- Consider a more
palatable vehicle if
administered in feed.- Evaluate
for signs of Gl distress (e.g.,
diarrhea).

Abnormal Hematology

(Anemia, Lymphopenia)

- On-target
immunosuppression
(lymphopenia).- Off-target
inhibition of JAK2 (anemia,
thrombocytopenia).- Bone

marrow suppression.

- Collect blood for complete
blood counts (CBCs) at
baseline and throughout the
study.- Perform histopathology
of the bone marrow and
spleen.- Correlate findings with

the inhibitor's selectivity profile.

Skin Lesions or Rashes

- Potential on-target effect
(observed in monkeys with
deucravacitinib).-
Hypersensitivity reaction.- Off-

target dermatological toxicity.

- Document and score skin
lesions regularly.- Perform skin
biopsies for histopathological
evaluation.- Consider dose
reduction.

Inconsistent or Lack of Efficacy

at Doses Approaching Toxicity

- Narrow therapeutic window.-
Poor pharmacokinetic
properties (e.g., low
bioavailability).- Issues with
formulation leading to

inconsistent exposure.

- Characterize the
pharmacokinetic/pharmacodyn
amic (PK/PD) relationship.-
Optimize the formulation and
administration route to improve

exposure.- Consider a different
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dosing regimen (e.g., twice

daily instead of once daily).

Quantitative Toxicity Data

The following tables summarize available preclinical toxicology data for deucravacitinib. Data
for other Tyk2 inhibitors is limited in the public domain.

Table 1: Deucravacitinib - Repeat-Dose Toxicity Findings

Exposure Multiple

Species Study Duration Key Findings
vs. RHD (AUC)

Decreased
) lymphocytes, bone -
Rat Chronic ] Not specified
marrow cellularity, and

lymphoid cellularity.

Decreased platelet
Rat Chronic counts and RBC mass LOAEL at ~42x

parameters.

Clinical and
microscopic skin

Monkey Chronic changes, decreased LOAEL at ~7x
RBC mass

parameters.

LOAEL: Lowest Observed Adverse Effect Level; RHD: Recommended Human Dose; AUC:
Area Under the Curve. Data sourced from.

Table 2: Deucravacitinib - Reproductive and Developmental Toxicity
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Study Type

Species

Findings

Exposure Multiple
vs. RHD (AUC)

Fertility and Early
Embryonic

Development

Rat (Male & Female)

No effects on fertility.

Up to ~247x (males)

and ~171x (females)

Embryo-fetal

No embryolethal or

Up to ~266x (rats) and

Rat & Rabbit ) )
Development teratogenic effects. ~91x (rabbits)
Reduced body weight
ain in F1 offsprin
Pre- and Post-natal g ) P ) g
Rat during pre-weaning at ~ 110x

Development

the highest dose

(maternally non-toxic).

Data sourced from.

Table 3: Deucravacitinib - Genotoxicity and Carcinogenicity

Study Type

Result

Ames Assay

Not mutagenic

In vitro Chromosomal Aberration Assay

Not clastogenic

In vivo Mouse Micronucleus Assay

Not clastogenic

2-year Carcinogenicity Study (Rat)

No evidence of tumorigenicity

6-month Carcinogenicity Study (rasH2 Mouse)

No evidence of tumorigenicity

Data sourced from.

Experimental Protocols

Protocol 1: General Repeat-Dose Toxicity Study in Rodents (e.g., Rats)

e Animal Model: Use a standard strain of rats (e.g., Sprague-Dawley or Wistar), typically 6-8

weeks old at the start of the study.
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e Group Allocation: Assign animals to at least 3 dose groups (low, mid, high) and a vehicle
control group. A typical group size is 10 animals/sex/group.

e Dose Selection: Doses should be selected based on results from acute toxicity and dose-
range finding studies to establish a no-observed-adverse-effect-level (NOAEL) and identify
target organs of toxicity.

o Administration: Administer the Tyk2 inhibitor and vehicle via the intended clinical route, most
commonly oral gavage, once daily for a specified duration (e.g., 28 or 90 days).

e In-life Monitoring:

o Daily: Clinical observations for signs of toxicity (e.g., changes in posture, activity, fur
appearance), and mortality/morbidity checks.

o Weekly: Record body weights and food consumption.
o Periodic: Ophthalmic examinations and detailed clinical examinations.

» Clinical Pathology: Collect blood at termination (and potentially at interim time points) for
hematology and clinical chemistry analysis. Collect urine for urinalysis.

» Necropsy and Histopathology:
o At the end of the study, perform a full necropsy on all animals.
o Record organ weights of key organs (e.qg., liver, kidneys, spleen, thymus, heart, brain).

o Collect a comprehensive set of tissues and preserve them in 10% neutral buffered
formalin.

o Perform histopathological examination of tissues from the control and high-dose groups. If
treatment-related findings are observed, examine the lower dose groups to determine a
NOAEL. Pay special attention to lymphoid organs.

Protocol 2: Immunotoxicity Screening in a 28-Day Rat Study

This protocol can be integrated into a standard 28-day toxicity study.
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e Antigen Challenge: On a pre-determined day (e.g., Day 22), immunize a subset of animals
with a T-cell-dependent antigen like Keyhole Limpet Hemocyanin (KLH).

e Antibody Titer Measurement: At termination, collect serum to measure KLH-specific IgM and
IgG antibody titers using an ELISA to assess the humoral immune response.

e Lymphocyte Immunophenotyping: Collect whole blood and spleen samples at termination.
Use flow cytometry to enumerate major lymphocyte populations (e.g., T-cells (CD3+, CD4+,
CD8+), B-cells, NK cells).

» Histopathology of Lymphoid Organs: In addition to standard histopathology, perform a
detailed evaluation of the thymus, spleen, lymph nodes, and gut-associated lymphoid tissue
(GALT) for changes in cellularity and architecture.

Visualizations
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Caption: Simplified TYK2 signaling pathway and the inhibitory action of a selective Tyk2
inhibitor.
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Caption: General experimental workflow for a repeat-dose toxicity study in animal models.
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Caption: A logical workflow for troubleshooting the source of toxicity in animal studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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